Welcome to the BenchChem Online Store!
molecular formula C11H14O3 B8717360 3-Butoxy-4-hydroxybenzaldehyde

3-Butoxy-4-hydroxybenzaldehyde

Cat. No. B8717360
M. Wt: 194.23 g/mol
InChI Key: VGFKHDQDAWPTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08357819B2

Procedure details

2.16 g (93.9 mmol) of sodium are dissolved in 15 ml of n-butanol at 110° C. for 3 hours. 20 ml of dimethylformamide are added at ambient temperature and then the medium is degassed several times. 3.4 g (34.1 mmol) of copper(I) chloride are added at ambient temperature and then the reaction medium is stirred for 10 minutes. 6.2 g (31 mmol) of 3-bromo-4-hydroxybenzaldehyde are added and then the reaction medium is stirred at 120° C. for 2 hours. The reaction mixture is cooled to ambient temperature and then the reaction is halted by the addition of 50 ml of a 2M hydrochloric acid solution. The medium is extracted with 250 ml of ethyl acetate. The solvents are evaporated and then the residue is filtered through a silica gel patch (2 cm): eluent heptane/ethyl acetate 8/2. After evaporation of the solvents, 5.55 g of orange oil are obtained. This oil is crystallized from pentane. 4.8 g of 3-butoxy-4-hydroxybenzaldehyde are obtained in the form of a brown solid after filtration.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper(I) chloride
Quantity
3.4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].CN(C)C=O.Br[C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[OH:16])[CH:11]=[O:12].Cl.[CH2:18]([OH:22])[CH2:19][CH2:20][CH3:21]>[Cu]Cl>[CH2:18]([O:22][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[OH:16])[CH:11]=[O:12])[CH2:19][CH2:20][CH3:21] |^1:0|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
[Na]
Name
Quantity
15 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
6.2 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
copper(I) chloride
Quantity
3.4 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction medium is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the medium is degassed several times
STIRRING
Type
STIRRING
Details
the reaction medium is stirred at 120° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The medium is extracted with 250 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated
FILTRATION
Type
FILTRATION
Details
the residue is filtered through a silica gel patch (2 cm)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents, 5.55 g of orange oil
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
This oil is crystallized from pentane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCC)OC=1C=C(C=O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.